3-(2,4,6-Trimethylbenzyl)pyrrolidine
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Overview
Description
3-(2,4,6-Trimethylbenzyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2,4,6-trimethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,6-Trimethylbenzyl)pyrrolidine typically involves the reaction of pyrrolidine with 2,4,6-trimethylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(2,4,6-Trimethylbenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid
Major Products:
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
3-(2,4,6-Trimethylbenzyl)pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,4,6-Trimethylbenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring structure.
2,4,6-Trimethylbenzylamine: Contains the same benzyl group but lacks the pyrrolidine ring.
N-Benzylpyrrolidine: Similar structure but with different substituents on the benzyl group
Uniqueness: 3-(2,4,6-Trimethylbenzyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 2,4,6-trimethylbenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-[(2,4,6-trimethylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-10-6-11(2)14(12(3)7-10)8-13-4-5-15-9-13/h6-7,13,15H,4-5,8-9H2,1-3H3 |
InChI Key |
LKGDNUYCDMLLKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2CCNC2)C |
Origin of Product |
United States |
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